Strontium chloride anhydrous

Description

Overview of Strontium Chloride Anhydrous in Advanced Chemical Science

In the realm of advanced chemical science, this compound is recognized for its fundamental role as a stable, water-soluble source of strontium ions. atamanchemicals.com It is a white, crystalline solid that adopts a fluorite crystal structure in its solid state. atamanchemicals.com A key application in chemical synthesis is its use as a starting material for producing other strontium salts, such as strontium carbonate and strontium chromate (B82759), through precipitation reactions. wikipedia.org For instance, reacting an aqueous solution of strontium chloride with sodium carbonate yields strontium carbonate. wikipedia.org

Beyond its role as a precursor, SrCl₂ is utilized as a catalyst in certain organic synthesis reactions. riverlandtrading.comwinchemgroup.com Its application extends to materials science, where it is incorporated into the production of specialized glass and ceramics to enhance durability and thermal resistance. atamankimya.comchemimpex.com It is also employed in metallurgy and as a component in the manufacture of ferrite (B1171679) magnets. riverlandtrading.comchemimpex.com The compound's ability to impart an intense red color to flames makes it a staple in pyrotechnics research and applications, where it is often preferred over other coloring agents for the vibrancy of its hue. wikipedia.orgatamankimya.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | SrCl₂ |

| Molar Mass | 158.53 g/mol winchemgroup.com |

| Appearance | White crystalline powder atamanchemicals.com |

| Density | 3.052 g/cm³ winchemgroup.com |

| Melting Point | 874 °C (1605 °F) made-in-china.com |

| Boiling Point | 1250 °C (2282 °F) winchemgroup.com |

| Solubility in Water | Soluble atamanchemicals.com |

| Crystal Structure | Fluorite atamanchemicals.com |

Contemporary Research Significance and Academic Trajectories

The contemporary research landscape reveals a growing interest in this compound across diverse and advanced fields. In biomedical research, it is investigated for its potential to promote bone formation and regeneration, making it a subject of study in the development of orthopedic biomaterials and tissue engineering. riverlandtrading.com Another significant area of biological research involves using brief exposure to strontium chloride to induce the parthenogenetic activation of oocytes, a technique valuable in developmental biology for understanding fertilization and early embryonic development. atamanchemicals.comwikipedia.org

In materials science, research is ongoing into its use as a corrosion inhibitor for aluminum, typically by serving as a precursor to strontium chromate. atamankimya.comfishersci.be Recent studies have also explored its incorporation into novel composite phase change materials (PCMs) for thermal energy storage applications. sigmaaldrich.com Furthermore, the radioactive isotope strontium-89, administered in the form of strontium chloride, is a subject of study in medical applications. wikipedia.orgatamankimya.com Its use in seawater aquaria to support the growth of plankton exoskeletons is another area of niche research. wikipedia.orgatamanchemicals.com Academic trajectories point towards further exploration of strontium-based materials for electronics, energy storage, and advanced medical therapies. chemimpex.comworldwidemarketreports.com

Methodological Approaches in this compound Research

The study and application of this compound involve a range of established and advanced methodological approaches.

Synthesis and Preparation: The primary method for preparing strontium chloride is the reaction of strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂) with hydrochloric acid (HCl). wikipedia.orgatamanchemicals.com This reaction yields strontium chloride hexahydrate (SrCl₂·6H₂O) upon crystallization from a cool aqueous solution. atamanchemicals.comwikipedia.org The anhydrous form is subsequently obtained through a controlled dehydration process. This dehydration occurs in stages, with the complete removal of water of crystallization achieved at temperatures around 320 °C. wikipedia.orgatamanchemicals.com Another reported preparation method involves fusing strontium carbonate with calcium chloride at high temperatures, followed by extraction and crystallization. atamanchemicals.com

Analytical Techniques: A variety of analytical methods are employed to characterize strontium chloride and the materials derived from it. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a key technique used for the sensitive detection of strontium ions, particularly in trace analysis and for studying its behavior in biological or environmental samples. mednexus.orgmednexus.org For structural elucidation, single-crystal X-ray diffraction is used to confirm the crystal system of materials synthesized with strontium chloride. scispace.com Spectroscopic methods, such as Fourier-Transform Infrared (FTIR) spectroscopy, help identify functional groups in novel compounds incorporating the molecule. scispace.com In studies assessing its purity, complexometric titration and various methods to detect trace metal impurities are utilized. acs.orgsigmaaldrich.com

Table 2: Methodological Approaches in this compound Research

| Method/Technique | Application in SrCl₂ Research |

|---|---|

| Acid-Base Reaction | Synthesis of SrCl₂ hexahydrate from strontium carbonate/hydroxide and HCl. wikipedia.org |

| Dehydration | Preparation of anhydrous SrCl₂ from its hydrated form. atamanchemicals.com |

| Slow Evaporation | Growth of single crystals containing SrCl₂ for structural studies. scispace.com |

| Inductively Coupled Plasma (ICP) Analysis | Quantitative measurement of strontium in various matrices. mednexus.org |

| X-ray Diffraction (XRD) | Determination of the crystal structure of SrCl₂ and related materials. scispace.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of chemical bonds and functional groups in synthesized compounds. scispace.com |

| Complexometric Titration | Assay for determining the purity of strontium chloride samples. acs.org |

Structure

2D Structure

Properties

Molecular Formula |

Cl2Sr |

|---|---|

Molecular Weight |

158.52 g/mol |

IUPAC Name |

strontium;dichloride |

InChI |

InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2 |

InChI Key |

AHBGXTDRMVNFER-UHFFFAOYSA-L |

Canonical SMILES |

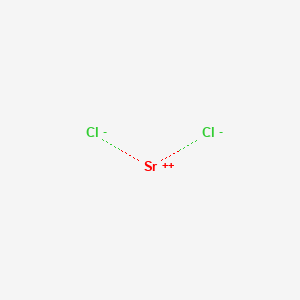

[Cl-].[Cl-].[Sr+2] |

Origin of Product |

United States |

Synthesis Methodologies and Precursor Chemistry

Advanced Synthetic Routes for Anhydrous Strontium Chloride

The primary methods for synthesizing anhydrous strontium chloride involve high-energy conditions or carefully controlled removal of water from hydrated intermediates.

Anhydrous strontium chloride can be prepared through the direct combination of its constituent elements. This method involves passing chlorine gas (Cl₂) over heated strontium metal (Sr), resulting in a direct synthesis reaction. atamanchemicals.comchemeurope.com This technique is highly effective for producing the anhydrous salt directly, bypassing the need for subsequent dehydration steps. atamanchemicals.com

Reaction: Sr + Cl₂ → SrCl₂

Another approach involves treating aqueous strontium hydroxide (B78521) or strontium carbonate with hydrochloric acid. chemeurope.comwikipedia.org This acid-base neutralization reaction first yields a solution from which hydrated strontium chloride can be crystallized. wikipedia.org

Reactions: Sr(OH)₂ + 2 HCl → SrCl₂ + 2 H₂O wikipedia.orgvedantu.com SrCO₃ + 2 HCl → SrCl₂ + CO₂ + H₂O atamanchemicals.comstudfile.net

A common and well-documented method for preparing anhydrous strontium chloride is the thermal dehydration of its hydrated salt, primarily strontium chloride hexahydrate (SrCl₂·6H₂O). wikipedia.orgatamanchemicals.com The hexahydrate form is typically obtained by crystallizing a strontium chloride solution at temperatures below 61°C. atamanchemicals.comwikipedia.org

The dehydration process occurs in distinct stages as the temperature is increased. The complete removal of all water molecules to yield the anhydrous salt is achieved at 320°C. vedantu.comatamanchemicals.com

Dehydration Stages of Strontium Chloride Hexahydrate

| Hydrated Form | Transition Temperature (°C) | Resulting Product |

|---|---|---|

| SrCl₂·6H₂O | > 61.4 | SrCl₂·2H₂O |

| SrCl₂·2H₂O | > 100 | SrCl₂·H₂O |

| SrCl₂·H₂O | > 200 (fully anhydrous at 320) | SrCl₂ (anhydrous) |

Data derived from multiple sources. atamanchemicals.com

Metathesis, or double displacement, reactions provide alternative pathways for strontium chloride synthesis, often utilizing readily available industrial chemicals. One such patented method involves the reaction of strontium hydroxide with magnesium chloride from salt lake brines, which produces strontium chloride and a magnesium hydroxide precipitate. google.com Another variation uses a strontium sulfide (B99878) solution, derived from the carbon reduction of celestite ore, which reacts with magnesium chloride. google.com

A high-temperature fusion method has also been described, where strontium carbonate is fused with calcium chloride. The resulting melt is then extracted with water to isolate the strontium chloride. atamanchemicals.com

A patented process utilizes a carbon reduction method as an initial step in a multi-stage synthesis. In this process, celestite ore (primarily strontium sulfate) is roasted with coal to produce strontium sulfide (SrS). google.com This SrS is then dissolved to create a solution that reacts with a chloride source, such as magnesium chloride, to yield strontium chloride. google.com This integrated approach connects the processing of raw strontium ore directly to the production of strontium chloride. google.com

Strontium Chloride Anhydrous as a Precursor in Inorganic Compound Synthesis

Strontium chloride is a key starting material for the synthesis of other important strontium compounds. wikipedia.orgatamanchemicals.com Its high solubility in water makes it an ideal precursor for precipitation reactions. atamanchemicals.com

Strontium chloride is widely used to produce strontium carbonate (SrCO₃) and strontium sulfate (B86663) (SrSO₄), both of which are significantly less soluble in water than strontium chloride. This is achieved through precipitation reactions in an aqueous solution. wikipedia.org

To synthesize strontium carbonate, an aqueous solution of strontium chloride is treated with a soluble carbonate salt, such as sodium carbonate (Na₂CO₃), or by bubbling carbon dioxide gas through the solution. wikipedia.orgatamanchemicals.com This causes the insoluble strontium carbonate to precipitate out of the solution.

Reaction: SrCl₂(aq) + Na₂CO₃(aq) → SrCO₃(s) + 2 NaCl(aq) wikipedia.orgatamankimya.com

Similarly, strontium sulfate can be prepared by reacting an aqueous solution of strontium chloride with a soluble sulfate salt, like sodium sulfate (Na₂SO₄). wikipedia.orgyoutube.com The resulting strontium sulfate precipitates as a white solid. youtube.com

Reaction: SrCl₂(aq) + Na₂SO₄(aq) → SrSO₄(s) + 2 NaCl(aq) wikipedia.orgatamankimya.com

Synthesis of Strontium Chromate (B82759) for Specialized Applications

Strontium chromate (SrCrO₄) is an inorganic salt that can be readily synthesized using strontium chloride. The primary method involves a precipitation reaction by mixing aqueous solutions of strontium chloride and a soluble chromate salt, typically sodium chromate (Na₂CrO₄). wikipedia.orgatamanchemicals.comwikipedia.org The reaction proceeds as follows:

SrCl₂(aq) + Na₂CrO₄(aq) → SrCrO₄(s) + 2 NaCl(aq) atamanchemicals.comwikipedia.org

In this reaction, the yellow, poorly soluble strontium chromate precipitates out of the solution, while sodium chloride remains dissolved. atamanchemicals.comwikipedia.org The resulting strontium chromate powder can then be isolated through filtration, washed, and dried. An alternative synthesis route involves the reaction of strontium carbonate with sodium dichromate. wikipedia.orgspectrumchemical.com

Strontium chromate is valued for several specialized applications, primarily stemming from its properties as a corrosion inhibitor and a colorant. wikipedia.orgchemimpex.com It is extensively used as an anti-corrosive pigment in primers and coatings, especially for protecting zinc, magnesium, and aluminum alloys used in the aerospace and marine industries. wikipedia.orgnih.goveuropa.eu It is also used as a colorant in polyvinyl chloride (PVC) resins and in pyrotechnics. wikipedia.orgnih.gov A microemulsion-based technique has been developed to synthesize strontium chromate nanowires for potential use in advanced nanostructures. nih.gov

| Precursors | Reaction Type | Product | Key Application |

|---|---|---|---|

| Strontium chloride (SrCl₂) and Sodium chromate (Na₂CrO₄) | Aqueous Precipitation | Strontium chromate (SrCrO₄) | Corrosion Inhibitor in Pigments wikipedia.orgchemimpex.comnih.gov |

| Strontium carbonate (SrCO₃) and Sodium dichromate (Na₂Cr₂O₇) | Precipitation | Strontium chromate (SrCrO₄) | Colorant in PVC resins wikipedia.org |

Formation of Other Strontium Salts via Anion Exchange

The principle of anion exchange is a common and effective method for preparing a variety of strontium salts starting from strontium chloride. This method relies on the significant difference in solubility between the reactant (strontium chloride) and the desired product. By introducing a solution containing the desired anion, a double displacement reaction occurs, leading to the precipitation of the less soluble strontium salt. atamanchemicals.comwikipedia.org

Synthesis of Strontium Carbonate: Strontium carbonate (SrCO₃) is a crucial raw material for many strontium-based products. It is synthesized by reacting an aqueous solution of strontium chloride with a soluble carbonate salt, such as sodium carbonate (Na₂CO₃) or by bubbling carbon dioxide gas through the solution. atamanchemicals.comwikipedia.orgresearchgate.net The resulting strontium carbonate is a white solid that precipitates from the solution. atamanchemicals.com

The reaction with sodium carbonate is: SrCl₂(aq) + Na₂CO₃(aq) → SrCO₃(s) + 2 NaCl(aq) atamanchemicals.comwikipedia.org

The reaction with carbon dioxide and water is: SrCl₂(aq) + CO₂(g) + H₂O(l) → SrCO₃(s) + 2 HCl(aq) atamanchemicals.com

Synthesis of Strontium Sulfate: Strontium sulfate (SrSO₄) can be prepared in a similar fashion through an anion exchange reaction between strontium chloride and a soluble sulfate salt, like sodium sulfate (Na₂SO₄). atamanchemicals.comwikipedia.org Strontium sulfate is significantly less soluble in water than strontium chloride, causing it to precipitate upon mixing the aqueous solutions.

The reaction is: SrCl₂(aq) + Na₂SO₄(aq) → SrSO₄(s) + 2 NaCl(aq) atamanchemicals.comwikipedia.org

This method is a straightforward way to produce strontium sulfate for various applications. Conversely, strontium chromate can be converted to strontium sulfate by digestion in a hot solution of a soluble sulfate, leveraging the lower solubility of the sulfate salt. wikipedia.org

| Target Salt | Anion Source | Chemical Equation | Product State |

|---|---|---|---|

| Strontium Carbonate (SrCO₃) | Sodium Carbonate (Na₂CO₃) | SrCl₂ + Na₂CO₃ → SrCO₃ + 2 NaCl atamanchemicals.comwikipedia.org | White Precipitate |

| Strontium Carbonate (SrCO₃) | Carbon Dioxide (CO₂) | SrCl₂ + H₂O + CO₂ → SrCO₃ + 2 HCl atamanchemicals.com | White Precipitate |

| Strontium Sulfate (SrSO₄) | Sodium Sulfate (Na₂SO₄) | SrCl₂ + Na₂SO₄ → SrSO₄ + 2 NaCl atamanchemicals.comwikipedia.org | White Precipitate |

Crystallographic Investigations and Structural Elucidation

Bulk Crystal Structure Analysis of Anhydrous Strontium Chloride

In the solid state, anhydrous strontium chloride crystallizes in a well-defined, highly ordered three-dimensional network. collegedunia.com

Fluorite-type Crystal Lattice Characteristics

Anhydrous strontium chloride adopts a fluorite (CaF₂) structure. collegedunia.comwikipedia.orgvedantu.com This structure is a common motif for compounds with the formula MX₂. wikipedia.org In this arrangement, the strontium cations (Sr²⁺) form a face-centered cubic (FCC) lattice. materialsproject.orginfinitylearn.com The chloride anions (Cl⁻) occupy the tetrahedral interstitial sites within this cubic arrangement. wikipedia.orgmaterialsproject.org

The crystal system is cubic, belonging to the space group Fm-3m, with the space group number 225. materialsproject.orgnih.gov This high degree of symmetry is a defining feature of the fluorite structure. The lattice parameters for the conventional unit cell have been determined, with 'a', 'b', and 'c' all being equal, and the angles α, β, and γ each being 90°. nih.gov

Table 1: Crystallographic Data for Anhydrous Strontium Chloride

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | materialsproject.org |

| Space Group | Fm-3m | materialsproject.orgnih.gov |

| Space Group Number | 225 | nih.gov |

| Lattice Constant (a) | ~7.00 Å | materialsproject.org |

| Unit Cell Volume | ~343 ų | materialsproject.org |

In-depth Analysis of Coordination Environment and Ionic Packing

The fluorite structure of strontium chloride dictates a specific coordination environment for its constituent ions. Each strontium cation (Sr²⁺) is surrounded by eight chloride anions (Cl⁻) in a cubic arrangement, resulting in a coordination number of 8 for strontium. materialsproject.orgtestbook.com Conversely, each chloride anion is coordinated to four strontium cations in a tetrahedral geometry, giving chloride a coordination number of 4. materialsproject.org

The ionic bonds between the positively charged strontium cations and the negatively charged chloride anions hold the crystal lattice together. collegedunia.com The packing in the fluorite structure is efficient, and for this structure to be favored, the radius ratio of the cation to the anion (r+/r-) is typically greater than 0.73. doi.org All Sr-Cl bond lengths within the crystal are equivalent, measuring approximately 3.03 Å. materialsproject.org The chloride tetrahedra share both corners and edges within the structure. materialsproject.org

Molecular Structure in the Vapor Phase and Theoretical Predictions

When strontium chloride is heated to its boiling point of 1,250 °C, it transitions into the vapor phase, where its molecular structure differs significantly from the solid state. atamanchemicals.com

Non-Linear Molecular Geometry and VSEPR Theory Deviations

In the gas phase, the SrCl₂ molecule is non-linear, with a Cl-Sr-Cl bond angle of approximately 130°. wikipedia.orgvedantu.comatamanchemicals.com This bent geometry is a notable exception to the Valence Shell Electron Pair Repulsion (VSEPR) theory, which would predict a linear structure for a molecule with a central atom bonded to two other atoms and no lone pairs of electrons. wikipedia.orgvedantu.comatamanchemicals.com This deviation is also observed in the triatomic halides of other heavier Group 2 elements like calcium and barium. wikipedia.orgscribd.com High-temperature gas-phase electron diffraction experiments have determined the thermal average Sr-Cl bond length to be 2.625 ± 0.010 Å and the bond angle to be 142.4 ± 4.0°. researchgate.netdeepdyve.comnih.gov

Computational Elucidation of Electronic Structure and Bonding (e.g., d-orbital Contributions)

To explain the deviation from VSEPR theory, several theoretical models have been proposed. One prominent explanation involves the contribution of d-orbitals from the shell below the valence shell of the strontium atom. wikipedia.orgvedantu.comatamanchemicals.com Ab initio calculations suggest that these d-orbitals participate in bonding, influencing the molecular geometry and favoring a bent structure. wikipedia.orgpw.live

Another proposal is that the polarization of the electron core of the strontium atom leads to a distortion of the core electron density, which then interacts with the Sr-Cl bonds, causing the molecule to bend. wikipedia.orgatamanchemicals.com Computational studies using density functional theory (DFT) have been employed to investigate the electronic structure of SrCl₂. psu.eduresearchgate.net These calculations indicate that solid SrCl₂ is an insulator with a large band gap. psu.eduresearchgate.netmpg.de The valence bands are primarily composed of Cl p-like states, while the conduction bands are dominated by the d-like states of strontium. doi.orgmpg.de

Table 2: Gas-Phase Molecular Parameters of Strontium Chloride

| Parameter | Experimental Value | Theoretical Prediction | Reference |

|---|---|---|---|

| Sr-Cl Bond Length (rg) | 2.625 ± 0.010 Å | 2.605 ± 0.006 Å | researchgate.netdeepdyve.comnih.gov |

Low-Dimensional and Nanoscale Strontium Chloride Structures

Recent research has explored the possibility of creating stable, ultra-thin, two-dimensional (2D) structures of strontium chloride. rsc.org Using density functional theory calculations, researchers have investigated various possible crystal structures for single-layers of SrCl₂. rsc.orgresearchgate.net

Phonon calculations have shown that three different phases, namely 1H, 1T, and square, are dynamically stable. rsc.orgresearchgate.net Furthermore, ab initio molecular dynamics simulations have indicated that these 2D structures are thermally stable at temperatures well above room temperature. rsc.orgresearchgate.net These single-layer SrCl₂ crystals are predicted to be wide-bandgap insulators. rsc.orgresearchgate.net Investigations into their chemical stability suggest they are inert to common atmospheric molecules like N₂, O₂, H₂O, and CO₂. rsc.orgresearchgate.net The unique electronic properties of these ultrathin SrCl₂ sheets, especially when in contact with H₂O and CO₂, suggest potential applications in sensing technologies. rsc.orgresearchgate.net

Hydration and Dehydration Behavior of Strontium Chloride Systems

Strontium chloride is hygroscopic and known to form several hydrates, with strontium chloride hexahydrate (SrCl₂·6H₂O) being the most common form crystallized from cold aqueous solutions. atamanchemicals.comchemicalbook.comwikipedia.org The transition between the anhydrous and hydrated states involves a series of stepwise processes.

The thermal dehydration of strontium chloride hexahydrate (SrCl₂·6H₂O) does not occur in a single step but proceeds through a sequence of intermediate hydrates. The process commences at temperatures above 61°C (334.15 K), at which point the hexahydrate begins to lose water molecules. atamanchemicals.comwikipedia.org The complete dehydration to form anhydrous SrCl₂ is achieved at approximately 320°C (593.15 K). chemicalbook.comwikipedia.org

The generally accepted dehydration sequence is as follows:

SrCl₂·6H₂O → SrCl₂·2H₂O + 4H₂O : This initial major loss of four water molecules occurs at around 61.4°C. atamanchemicals.com

SrCl₂·2H₂O → SrCl₂·H₂O + H₂O : The dihydrate transforms into the monohydrate at approximately 100°C. atamanchemicals.com

SrCl₂·H₂O → SrCl₂ + H₂O : The final water molecule is removed, with full dehydration to the anhydrous salt occurring by 320°C. atamanchemicals.comchemicalbook.com

Recent studies focusing on thermochemical heat storage have precisely determined the thermodynamic equilibria for each individual transition, confirming the stepwise nature of the dehydration and rehydration processes. researchgate.net

During the dehydration and hydration of strontium chloride, certain intermediate forms can exist in a metastable state. The dihydrate (SrCl₂·2H₂O) is specifically identified as a metastable form that precedes the formation of the anhydrous salt. atamanchemicals.comchemicalbook.com Studies on the hydration and dehydration transitions for heat storage applications have experimentally determined the metastable zones for each step. researchgate.net It was found that the metastable zone is widest for the transition between the anhydrous and monohydrate forms and subsequently decreases with each following hydration step. researchgate.net

The existence of these intermediates is crucial in applications like thermochemical energy storage, where the kinetics of hydration and dehydration are critical. Research has shown that the nucleation kinetics are highly dependent on the sample's preparation, as residual seeds of a precursor phase can influence the induction times for the phase transition. researchgate.net In some phase equilibrium studies, both the hexahydrate and the metastable dihydrate (SrCl₂·2H₂O) have been observed to coexist in the same system at 25°C. semanticscholar.org

Table 2: Dehydration Stages of Strontium Chloride Hydrates This table is interactive. Users can sort columns by clicking on the headers.

| Starting Hydrate (B1144303) | Ending Hydrate | Temperature of Transition | Water Molecules Lost |

|---|---|---|---|

| SrCl₂·6H₂O | SrCl₂·2H₂O | ~61.4°C atamanchemicals.com | 4 |

| SrCl₂·2H₂O | SrCl₂·H₂O | ~100°C atamanchemicals.com | 1 |

Crystallography of Strontium Chloride Coordination Complexes

Strontium chloride forms various coordination complexes, most notably with ammonia (B1221849), creating a class of compounds known as metal halide ammines. These have been investigated for applications such as ammonia storage.

The crystal structures of strontium chloride ammines, with the general formula Sr(NH₃)ₙCl₂, have been a subject of detailed investigation using both experimental techniques and theoretical calculations. rsc.orgnih.gov Density functional theory (DFT) calculations have been combined with crystal structure prediction methods to study the polymorphism of these ammines for n = 1, 2, 4, 6, and 8. rsc.orgnih.gov

These theoretical studies have successfully reproduced the experimentally reported crystal structures for several phases:

Octammine (Sr(NH₃)₈Cl₂) : Orthorhombic, space group Pnma rsc.orgnih.gov

Diammine (Sr(NH₃)₂Cl₂) : Orthorhombic, space group Aem2 rsc.orgnih.gov

Monoammine (Sr(NH₃)Cl₂) : Orthorhombic, space group Cmcm rsc.orgnih.gov

In addition to confirming known structures, these computational investigations have also identified several isoenergetic polymorphs for each phase. rsc.orgnih.gov Interestingly, the experimentally determined octammine and monoammine structures were found to be metastable. rsc.orgnih.gov While phonon calculations indicated an instability in the reported experimental structure for the diammine, some of the newly proposed theoretical structures for the diammine phase were found to be thermodynamically stable. rsc.orgnih.gov

In situ X-ray powder diffraction (XRPD) studies on strontium chloride octammine have provided detailed insights into its structural transformations as a function of temperature and ammonia pressure. acs.org For instance, upon heating, the Sr–N1 interatomic distance elongates significantly before the desorption of ammonia, indicating a structural precursor to the decomposition reaction. acs.org The decomposition can proceed through different pathways depending on the conditions, for example, directly from the octammine to the monoammine or via the diammine intermediate. acs.orgaip.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Strontium chloride anhydrous | SrCl₂ |

| Strontium chloride hexahydrate | SrCl₂·6H₂O |

| Strontium chloride dihydrate | SrCl₂·2H₂O |

| Strontium chloride monohydrate | SrCl₂·H₂O |

| Strontium chloride octammine | Sr(NH₃)₈Cl₂ |

| Strontium chloride hexammine | Sr(NH₃)₆Cl₂ |

| Strontium chloride tetrammine | Sr(NH₃)₄Cl₂ |

| Strontium chloride diammine | Sr(NH₃)₂Cl₂ |

| Strontium chloride monoammine | Sr(NH₃)Cl₂ |

| Molybdenum disulfide | MoS₂ |

| Tungsten diselenide | WSe₂ |

| Hexagonal boron nitride | h-BN |

| Strontium carbonate | SrCO₃ |

| Calcium chloride | CaCl₂ |

Analysis of Strontium Coordination Polymers with Organic Ligands (e.g., Tartaric Acid)

The reaction of anhydrous strontium chloride with a proton transfer compound, specifically 1-H-Imidazolium Hydrogen-meso-tartrate, in an aqueous solution leads to the formation of a polymeric tartrate complex of strontium. researchgate.netresearcher.life Detailed analysis of this complex using single-crystal X-ray diffraction (SXRD) has provided significant insights into its intricate three-dimensional architecture. researchgate.netresearcher.life

The crystallographic analysis reveals that the strontium atom is eight-coordinate, adopting a distorted dodecahedral geometry. researchgate.netresearcher.life This coordination environment is established through bonding with oxygen atoms from the tartrate ligands. A notable structural feature of this coordination polymer is the linkage of two metal fragments through a central four-membered Sr₂O₂ ring. researchgate.netresearcher.life

Further investigation into the crystal structure of strontium tartrate complexes shows variations based on the level of hydration. For instance, strontium tartrate tetrahydrate crystals have been found to possess an orthorhombic structure. researchgate.net This highlights the influence of solvent molecules in the final crystal lattice.

The synthesis of strontium tartrate coordination polymers can also be achieved through methods like the silica (B1680970) gel technique, which has been used to grow single crystals of strontium tartrate tetrahydrate. researchgate.net The resulting crystals have been characterized by powder X-ray diffraction (PXRD), confirming their orthorhombic structure with the space group P2₁2₁2₁. researchgate.net

The table below summarizes the crystallographic data for a strontium tartrate coordination polymer.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.744(2) |

| b (Å) | 9.821(2) |

| c (Å) | 7.496(1) |

| Z | 2 |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solid-State Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environments in crystalline solids. For strontium chloride, both 35Cl and 37Cl NMR have been employed to evaluate the chlorine electric field gradient (EFG) and chemical shift (CS) tensors, offering a detailed picture of the chloride ion's surroundings. atamanchemicals.comchemicalbook.com

The electric field gradient (EFG) tensor provides information about the symmetry of the charge distribution around a quadrupolar nucleus, such as 35Cl and 37Cl. In a study of alkaline earth chloride hydrates, which included different hydration states of strontium chloride, the 35Cl quadrupolar coupling constants (CQ) were determined. psu.edu The CQ value is directly proportional to the largest component of the EFG tensor and reflects the deviation from spherical symmetry of the electron cloud around the chlorine nucleus.

For anhydrous strontium chloride, the 35Cl quadrupolar coupling constant is effectively zero, which is consistent with the high symmetry of the chloride sites in the fluorite-like crystal structure. psu.edu However, in the hydrated forms, such as the dihydrate and hexahydrate, the symmetry is lower, leading to non-zero CQ values. This demonstrates the sensitivity of chlorine solid-state NMR to the presence of water molecules and the resulting changes in the local environment of the chloride ions. psu.edu Computational models, including the use of point charges to represent the extended crystal lattice, have been employed to calculate and understand the chlorine EFG tensors in compounds like strontium chloride dihydrate. cdnsciencepub.comgrafiati.com

Table 1: 35Cl Quadrupolar Coupling Constants for Strontium Chloride Hydrates

| Compound | 35Cl Quadrupolar Coupling Constant (CQ) in MHz |

| Strontium Chloride Anhydrous | ~0 |

| Strontium Chloride Dihydrate | Varies with hydration state |

| Strontium Chloride Hexahydrate | Varies with hydration state |

Data sourced from studies on alkaline earth chloride hydrates. psu.edu

The chemical shift (CS) tensor describes the anisotropic magnetic shielding experienced by a nucleus due to its electronic environment. Solid-state NMR studies have been used to evaluate the CS tensors for chloride environments in strontium chloride and its hydrates. atamanchemicals.comchemicalbook.com The isotropic chemical shift (δiso), which is the average of the principal components of the CS tensor, provides information about the average electronic shielding.

The 35Cl isotropic chemical shifts are distinct for the anhydrous and hydrated forms of strontium chloride, allowing for their differentiation via NMR spectroscopy. psu.edu For instance, the spectra of a mixture of the dihydrate and hexahydrate forms of strontium chloride show distinct peaks corresponding to each pseudo-polymorph, each characterized by significantly different EFG and CS parameters. psu.edu This highlights the utility of 35Cl solid-state NMR in monitoring phase transformations and the kinetics of reactions, such as the interconversion of hydrates. psu.edu

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. It is particularly useful for studying defects and transient species in solids.

When strontium chloride hexahydrate (SrCl2·6H2O) is subjected to γ-irradiation at low temperatures (77 K), paramagnetic centers are formed. atamanchemicals.comchemicalbook.comsigmaaldrich.com ESR spectroscopy has been instrumental in identifying these species. The resulting ESR spectrum indicates the formation of a radical species with parameters similar to the hydroperoxyl radical (HO2). chemicalbook.comsigmaaldrich.comchemicalbook.in

Further studies involving γ-irradiation of strontium chloride at 77 K have led to the identification of an electron-deficient defect. rsc.org The ESR spectrum of this defect is consistent with a Vk-center (a self-trapped hole) that is weakly associated with two additional chlorine nuclei. rsc.org This center is closely related to the Cl2- center observed in alkali chlorides. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules and crystal lattices. It provides valuable information about chemical bonding, molecular structure, and symmetry.

In complexes containing strontium chloride, vibrational spectroscopy can be used to characterize the coordination of ligands to the strontium ion. The large size of the Sr2+ ion allows for high coordination numbers, often with polydentate ligands like crown ethers. wikipedia.org

For example, in a study of a bis(triethanolamine)strontium(II) complex, IR spectroscopy was used alongside other techniques to characterize the compound. researchgate.net The IR spectra helped to confirm the coordination of the triethanolamine (B1662121) ligands to the strontium cation. The vibrational frequencies of the ligands, particularly those of the hydroxyl groups, are sensitive to coordination. Changes in the position and shape of the O-H stretching bands in the IR spectrum can indicate the involvement of the hydroxyl groups in bonding to the metal center. researchgate.net

Similarly, in complexes where water molecules act as ligands, such as in strontium chloride hexahydrate, the vibrational and reorientational motions of the H2O ligands can be studied using vibrational spectroscopy. thegoodscentscompany.com These studies provide insights into the strength of the metal-ligand bonds and the dynamics of the coordinated water molecules.

Identification of Functional Groups in Strontium-Containing Materials

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in materials synthesized using strontium chloride. In the formation of strontium coordination polymers, the interaction between the strontium ion and organic ligands can be observed through shifts in the characteristic vibrational frequencies of the functional groups.

For instance, in a strontium(II) coordination polymer synthesized with glycine (B1666218), the IR spectrum helps to confirm the coordination mode of the glycine ligand. researchgate.net Similarly, in the synthesis of strontium tartrate nanoparticles using strontium chloride, Fourier Transform Infrared (FTIR) spectroscopy confirms the presence of O-H, C-H, and C=O stretching modes, providing evidence of the tartrate functional groups within the final product. aip.org

In the case of a strontium-based metal-organic framework (MOF), the disappearance of the stretching vibration peak at approximately 3550 cm⁻¹ for the –OH of the free carboxylic group in the H₄tcbpe ligand indicates the coordination between the Sr²⁺ ions and the ligand. mdpi.com The IR spectrum of a chiral three-dimensional potassium(I)/strontium(II)/chromium(III) oxalato-bridged coordination polymer, synthesized from strontium chloride, shows characteristic bands for the O-H vibrations of coordinated water molecules and the C=O and O-C=O vibrations of the oxalate (B1200264) groups. scirp.org

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Spectroscopic Signatures of Strontium Coordination Polymers

UV-Visible spectroscopy provides insights into the electronic transitions within strontium-containing materials. For a strontium coordination polymer with tartaric acid, synthesized from anhydrous strontium chloride, the UV-Visible analysis is part of its characterization. researchgate.net

In a study of a chiral potassium(I)/strontium(II)/chromium(III) oxalato-bridged coordination polymer, the UV-Vis spectrum in an aqueous solution displayed peaks at 417 and 569 nm. scirp.org These peaks are attributed to the spin-allowed ⁴A₂g(F) → ⁴T₁g(F) and ⁴A₂g(F) → ⁴T₂g(F) transitions within the octahedral [Cr(C₂O₄)₃]³⁻ anion, indicating that the primary absorbing species in the visible region is the chromium complex. scirp.org

The solid-state UV-Vis spectroscopy of 1D coordination polymers of strontium(II) methanesulfonato, synthesized from strontium chloride, is also used for their characterization. bg.ac.rs

Photophysical Properties of Strontium-Based Luminescent Materials

Strontium chloride is a key precursor in the synthesis of various luminescent materials. The photophysical properties of these materials are of significant interest for applications such as phosphors and sensors.

For example, strontium aluminate phosphors, when doped with rare-earth elements like europium (Eu²⁺) and dysprosium (Dy³⁺), exhibit long-lasting phosphorescence. wikipedia.orgmdpi.com The emission wavelength of these materials can be tailored, with Eu²⁺:SrAl₂O₄ typically emitting green light at approximately 520 nm. wikipedia.org The excitation wavelengths for strontium aluminate range from 200 to 450 nm. wikipedia.org

In another example, Sr₂CeO₄, prepared from strontium chloride and ceric ammonium (B1175870) chloride, shows blue-white luminescence originating from a ligand-to-metal charge-transfer transition of Ce⁴⁺. bohrium.com Doping with Eu³⁺ or Sm³⁺ alters the spectral behavior due to energy transfer from the CeO₆ groups to the dopant ions. bohrium.com

A three-dimensional strontium coordination polymer, Sr₂(tcbpe), synthesized using strontium chloride, exhibits mechanochromic fluorescence, with its emission shifting from blue to green upon grinding. mdpi.com This material also functions as a selective and sensitive fluorescent sensor for Fe³⁺ ions. mdpi.comresearchgate.net

The effective passivation of perovskite thin films with strontium chloride has been shown to suppress nonradiative recombination, leading to an increased open-circuit voltage and enhanced photoluminescence lifetime in solar cells. acs.org

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition of materials synthesized from strontium chloride. TGA measures the change in mass of a sample as a function of temperature.

For bis-thiourea strontium chloride crystals, TGA revealed that the material is stable up to 170°C. worldscientific.com The TGA of strontium tartrate nanoparticles indicated stability up to 175°C, followed by decomposition in several stages. aip.org

In the case of a strontium-based MOF, TGA showed significant thermal stability up to approximately 1000°C with only a slight mass loss. rsc.org The final residue of about 20.9% corresponded to the metallic strontium content, which was consistent with energy-dispersive X-ray (EDX) analysis. rsc.org

TGA of anhydrous strontium peroxide (SrO₂), which can be synthesized from strontium nitrate, showed that rapid decomposition begins at about 400°C. nasa.gov The thermal decomposition of strontium oxalate hydrate (B1144303) (SrC₂O₄·1.25H₂O) proceeds in four distinct steps, starting with dehydration and followed by the decomposition of the anhydrous salt to strontium carbonate and finally to strontium oxide. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow associated with thermal transitions in a material, such as melting and phase changes. nih.govmdpi.com

DSC, often used in conjunction with TGA, can identify the temperatures of dehydration and melting in hydrated salts. acs.org For instance, in the thermal analysis of strontium oxalate hydrate, DSC, along with TGA and DTA (Differential Thermal Analysis), helps to elucidate the multi-step decomposition process, showing endothermic peaks for dehydration and exothermic peaks for the decomposition and oxidation of reaction products. researchgate.net

The use of strontium chloride hexahydrate as a nucleating agent in phase change materials like calcium chloride hexahydrate has been investigated using DSC to study the melting and solidification behavior. researchgate.net

The following table provides a summary of the decomposition stages for Strontium Oxalate Hydrate as determined by thermal analysis.

| Decomposition Step | Temperature Range (°C) | Maximum Temperature (°C) | Mass Loss (%) | Evolved Species |

| Dehydration | 127-180 | 150 | - | H₂O |

| Decomposition to Carbonate | - | 497 | 14.3 | CO |

Table 1: Thermal Decomposition of Strontium Oxalate Hydrate. researchgate.net

X-ray Diffraction (XRD) and Scattering Methods

X-ray diffraction is a cornerstone technique for the structural analysis of crystalline materials like anhydrous strontium chloride. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce detailed information about the atomic arrangement within the crystal lattice.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive method used to identify the crystalline phases present in a sample and to determine its structural properties, such as lattice parameters and crystal system. For anhydrous strontium chloride, PXRD confirms that it crystallizes in the cubic fluorite (CaF₂) structure, with the space group Fm-3m. iucr.orgmaterialsproject.org

Research has been conducted to measure the precise lattice parameters of SrCl₂ powder at different temperatures. These measurements are critical for understanding the material's thermal expansion. A study using Cu Kα radiation determined the unit-cell edge length at both room temperature (300 K) and a cryogenic temperature (80 K). iucr.org The results showed a contraction of the unit cell upon cooling, as expected. iucr.org These experimental patterns are essential for quality control and serve as a reference for identifying SrCl₂ in unknown samples, with standard patterns available from databases such as those provided by the National Institute of Standards and Technology (NIST). nist.govgovinfo.gov

| Temperature (K) | Unit-Cell Edge Length (Å) | Debye-Waller Coefficient BSr (Ų) | Debye-Waller Coefficient BCl (Ų) | Source |

|---|---|---|---|---|

| 300 | 6.9783 ± 0.0004 | 1.30 ± 0.05 | 1.47 ± 0.05 | iucr.org |

| 80 | 6.9442 ± 0.0004 | 0.42 ± 0.05 | 0.50 ± 0.05 | iucr.org |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound, providing precise atomic positions, bond lengths, and bond angles. While anhydrous strontium chloride's fundamental fluorite structure is well-established, SCXRD is invaluable for studying more complex systems involving this salt.

For instance, studies on novel semi-organic crystals grown by incorporating organic molecules like nicotinic acid with strontium chloride have utilized single-crystal XRD. iaea.orgscispace.com These analyses revealed that the resulting co-crystals belong to the tetragonal or monoclinic system, a departure from the simple cubic structure of pure SrCl₂. iaea.orgscispace.com This demonstrates the power of SCXRD in elucidating the complex three-dimensional arrangements that occur when SrCl₂ is integrated into new materials. For pure anhydrous SrCl₂, its high symmetry means that high-quality powder diffraction data can often provide sufficient structural refinement. iucr.org

Surface and Elemental Characterization Techniques

Beyond crystal structure, understanding the surface chemistry and elemental composition, including trace impurities, is vital. A suite of spectroscopic techniques provides this information with high sensitivity and specificity.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top few nanometers of a material's surface. For strontium chloride, XPS can confirm the presence of strontium and chlorine and, crucially, determine their oxidation states. Strontium is expected to be in its +2 oxidation state. thermofisher.com

The Sr 3d region of the XPS spectrum is characteristic, showing well-resolved spin-orbit components (3d₅/₂ and 3d₃/₂) with a specific energy separation and intensity ratio. thermofisher.com Because strontium metal readily reacts with air to form strontium oxide (SrO), which can then react with atmospheric carbon dioxide to form strontium carbonate (SrCO₃), XPS is an ideal tool for detecting such surface contamination on anhydrous SrCl₂. thermofisher.com The binding energies of the Sr 3d and Cl 2p peaks can shift depending on the chemical environment, allowing for the differentiation between strontium chloride and surface impurities. researchgate.net The NIST X-ray Photoelectron Spectroscopy Database serves as a reference for the core-level binding energies of strontium chloride. nist.gov

| Core Level | Spin-Orbit Component | Typical Binding Energy (eV) | Key Features | Source |

|---|---|---|---|---|

| Sr 3d | 3d₅/₂ and 3d₃/₂ | ~133-135 eV | Spin-orbit splitting of ~1.76 eV. Sensitive to chemical state (e.g., SrCl₂, SrO). | thermofisher.com |

| Cl 2p | 2p₃/₂ and 2p₁/₂ | ~198-200 eV | Confirms presence of chloride and its chemical state. | bris.ac.uk |

X-ray Fluorescence Spectroscopy (XRF)

X-ray Fluorescence (XRF) is a robust analytical technique used for bulk elemental analysis. In XRF, a primary X-ray source irradiates the sample, causing it to emit secondary (or fluorescent) X-rays at energies characteristic of its elemental composition. XRF is highly effective for quantifying the amount of strontium in a sample.

Comparative studies have shown that for the determination of strontium, XRF can offer higher precision than other methods like ICP-MS. tamu.edu The technique is not limited to bulk analysis; micro-X-ray fluorescence (μXRF) can be used to map the spatial distribution of strontium across a sample's surface. researchgate.net Furthermore, in vivo XRF systems have been developed to non-invasively measure strontium levels in bone tissue, highlighting the technique's sensitivity and versatility. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique renowned for its exceptional sensitivity, capable of detecting metals and non-metals at concentrations as low as parts per trillion. drawellanalytical.com It is the preferred method for quantifying trace and ultra-trace element impurities in a strontium chloride sample.

The methodology involves dissolving the sample in a solvent (typically dilute nitric acid) and introducing it into a high-temperature argon plasma, which ionizes the atoms. nih.gov A mass spectrometer then separates and quantifies the ions. For strontium analysis, the isotope ⁸⁸Sr is typically measured as it is the most abundant (82.6%) and generally free from interferences. nih.govthermofisher.com However, when performing isotopic analysis, the isobaric interference of ⁸⁷Rb on ⁸⁷Sr must be considered and corrected for, often using mathematical equations or advanced instrumentation. thermofisher.comacs.org To ensure accuracy, an internal standard, such as Yttrium, is commonly added to the samples and calibration standards. nih.gov

| Technique | Primary Application for SrCl₂ | Type of Information | Key Advantage | Source |

|---|---|---|---|---|

| PXRD | Phase Identification, Quality Control | Crystal structure, lattice parameters | Fast, non-destructive | iucr.org |

| SCXRD | Absolute Structure Determination | Precise atomic coordinates, bond lengths/angles | Definitive structural analysis | iaea.org |

| XPS | Surface Chemical Analysis | Elemental composition, oxidation states | High surface sensitivity (~5-10 nm) | thermofisher.comnist.gov |

| XRF | Bulk Elemental Composition | Quantitative elemental concentration | High precision for Sr | tamu.edu |

| ICP-MS | Trace Element Analysis | Ultra-trace impurity concentrations | Extremely low detection limits | drawellanalytical.comnih.gov |

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) for Morphology and Composition

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology of this compound. bruker.com It provides high-resolution images that reveal details about particle size, shape, and surface texture. Research has shown that as-received strontium chloride crystals can vary significantly in size, spanning several orders of magnitude. unipd.it SEM imaging of strontium chloride powder has identified both spherical and irregular particle shapes, with dimensions ranging from a few microns up to 50 microns. unipd.it In studies involving the synthesis of composite particles, SEM analysis of chlorhexidine-strontium chloride (CHX-SrCl₂) particles revealed a dendritic crystal morphology. mdpi.com The mean diameter of these synthesized particles was measured to be approximately 17.5 µm. mdpi.com

The morphological characteristics of strontium chloride as observed by SEM are crucial for applications where particle size and shape influence behavior, such as in the creation of structured sorbents or other composite materials. unipd.it

Table 1: Morphological Characteristics of Strontium Chloride Particles by SEM

| Sample Type | Observed Morphology | Particle Size Range | Reference |

|---|---|---|---|

| As-received SrCl₂ Salt | Irregular and varied crystal sizes | Spanning several orders of magnitude | unipd.it |

| SrCl₂ Powder | Spherical and irregular shapes | 1 µm to 50 µm | unipd.it |

| Synthesized CHX-SrCl₂ Particles | Dendritic crystals | Mean diameter of 17.5 (±4.39) µm | mdpi.com |

Energy Dispersive Spectroscopy (EDS), often used in conjunction with SEM, provides elemental analysis of the sample. metengr.com This technique confirms the chemical composition by detecting the characteristic X-rays emitted from the material under electron beam bombardment. metengr.com For strontium chloride, EDS analysis is used to verify the presence and distribution of strontium (Sr) and chlorine (Cl). mdpi.com

In the analysis of synthesized CHX-SrCl₂ particles, EDS mapping demonstrated a homogeneous and even distribution of both strontium and chloride throughout the particle structure. mdpi.comresearchgate.net This confirms that the elements are incorporated structurally rather than being merely physically absorbed on the surface. mdpi.com The semi-quantitative data obtained from EDS can provide the atomic and mass percentage of the constituent elements, confirming the stoichiometry of the compound. metengr.comscience.gov

Table 2: Elemental Composition Data from EDS Analysis of Strontium-Chloride Containing Particles

| Technique | Finding | Significance | Reference |

|---|---|---|---|

| EDS Mapping | Even and homogeneous distribution of Strontium (Sr) and Chlorine (Cl) in CHX-SrCl₂ particles. | Confirms the structural incorporation of Sr and Cl throughout the particles. | mdpi.com |

| EDS Spectra | Detection of dominant elemental peaks corresponding to Strontium and other constituent elements in a composite. | Identifies the elemental makeup of the sample. | science.gov |

| Semi-Quantitative EDS | Provides atomic and weight percentage breakdown of detected elements. | Allows for the verification of the elemental composition ratio. | metengr.comscience.gov |

Electron Backscattered Diffraction (EBSD) for Crystallographic Orientation

Electron Backscattered Diffraction (EBSD) is a specialized SEM-based technique used to determine the crystallographic orientation and microstructure of crystalline materials. bruker.comwarwick.ac.uk The technique analyzes the diffraction patterns, known as Kikuchi patterns, generated by backscattered electrons from a tilted crystalline sample. bruker.comqatm.com These patterns are unique to the crystal structure and orientation at the point of analysis, allowing for detailed microstructural mapping. warwick.ac.ukresearchgate.net

While specific EBSD studies on this compound are not extensively documented in readily available literature, the technique's application to other metal halide compounds, such as halide perovskites, demonstrates its powerful capabilities. oxinst.comlmpv.nlresearchgate.net For these materials, EBSD is instrumental in characterizing grain size, texture (preferred crystallographic orientation), and identifying grain boundaries and internal misorientations that are not visible with conventional SEM imaging. oxinst.comresearchgate.net

The performance of materials in many applications is directly linked to their crystallographic properties. ebsd.com EBSD provides a means to correlate the local crystal orientation with the material's microstructure. bruker.com The data acquired from EBSD can be used to generate orientation maps, inverse pole figure maps, and pole figures, which collectively provide a comprehensive understanding of the crystallographic texture of the material. edax.com Given that strontium chloride has a defined crystal structure (a fluorite structure for the crystalline solid), EBSD analysis could yield valuable insights into the grain structure and orientation of polycrystalline SrCl₂ samples. unipd.it Recent advancements in EBSD detectors have improved the characterization of electron beam-sensitive materials, which is a common challenge with halide compounds. oxinst.com

Table 3: Potential Crystallographic Information from EBSD Analysis of Strontium Chloride

| Crystallographic Parameter | Information Provided by EBSD | Relevance | Reference |

|---|---|---|---|

| Crystal Orientation | Provides maps showing the orientation of individual grains. | Reveals the texture and preferred orientation of the polycrystalline material. | warwick.ac.ukresearchgate.net |

| Phase Identification | Can distinguish between different crystalline phases based on their unique diffraction patterns. | Confirms the presence of the correct SrCl₂ crystal phase. | warwick.ac.ukedax.com |

| Grain Structure | Maps grain size, shape, and boundaries. | Elucidates microstructure beyond surface morphology. | oxinst.comresearchgate.net |

| Local Misorientation | Quantifies orientation variations within individual grains. | Indicates the presence of local strain or crystalline defects. | researchgate.net |

Chemical Reactivity, Stability, and Transformation Mechanisms

Reactivity with Inorganic Acids and Gases

Anhydrous strontium chloride exhibits reactivity with a range of inorganic acids and certain gases. When reacting with sulfuric acid (H₂SO₄), strontium chloride forms strontium hydrogen sulfate (B86663) and hydrogen chloride. vedantu.comcollegedunia.com The reaction proceeds as follows:

SrCl₂ + 2H₂SO₄ → Sr(HSO₄)₂ + 2HCl vedantu.combyjus.com

Another notable reaction occurs with hydrogen fluoride (B91410) gas (HF), yielding strontium fluoride and chlorine gas. byjus.comtestbook.com

SrCl₂(aq) + 2HF(gas) → SrF₂(solid) + Cl₂(gas) byjus.comtestbook.com

Furthermore, strontium chloride can be synthesized by reacting strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂) with hydrochloric acid (HCl). atamanchemicals.comwikipedia.orgchemequations.comwebqc.orgsciencemadness.org

Sr(OH)₂ + 2HCl → SrCl₂ + 2H₂O wikipedia.orgsciencemadness.org SrCO₃ + 2HCl → SrCl₂ + H₂O + CO₂ chemequations.comwebqc.org

Solution Chemistry and Precipitation Reactions

The behavior of strontium chloride in solution is characterized by its role as a precursor to various insoluble strontium salts through precipitation reactions. wikipedia.org

Formation of Insoluble Strontium Salts

In aqueous solutions, strontium chloride serves as a source of strontium ions (Sr²⁺), which can react with various anions to form precipitates. For instance, the reaction with sodium carbonate (Na₂CO₃), sodium sulfate (Na₂SO₄), or sodium chromate (B82759) (Na₂CrO₄) leads to the formation of insoluble strontium carbonate (SrCO₃), strontium sulfate (SrSO₄), and strontium chromate (SrCrO₄), respectively. atamanchemicals.comwikipedia.orgsciencemadness.org These reactions are classic examples of double displacement. youtube.com

The following table summarizes these precipitation reactions:

| Reactant 1 | Reactant 2 | Product 1 (Precipitate) | Product 2 |

| SrCl₂ | Na₂CO₃ | SrCO₃ | 2NaCl |

| SrCl₂ | Na₂SO₄ | SrSO₄ | 2NaCl |

| SrCl₂ | Na₂CrO₄ | SrCrO₄ | 2NaCl |

This table illustrates the formation of insoluble strontium salts from aqueous solutions of strontium chloride. atamanchemicals.comwikipedia.orgsciencemadness.org

The low solubility of compounds like strontium sulfate is a key driver for these precipitation reactions. irancelestite.com Even at low concentrations of strontium and sulfate ions, the solubility product can be exceeded, leading to the formation of a solid precipitate. irancelestite.com

Co-precipitation Mechanisms of Strontium Ions

Co-precipitation is a process where a substance that is normally soluble under the prevailing conditions is removed from solution by being incorporated into a precipitate of another substance. Strontium ions can be effectively removed from aqueous solutions through co-precipitation with minerals like calcite (CaCO₃). kns.org This process is particularly relevant in environmental and industrial contexts for the immobilization of strontium, including the radioactive isotope ⁹⁰Sr. kns.orgresearchgate.net

Studies have shown that co-precipitation of strontium with calcite is a more effective immobilization method compared to simple surface adsorption. kns.org During the formation of calcite from calcium chloride (CaCl₂) and sodium carbonate (Na₂CO₃), strontium ions present in the solution can be incorporated into the calcite crystal lattice. kns.org This incorporation is favored because the ionic radius and charge of strontium are similar to those of calcium. kns.org The co-precipitation process is less affected by changes in ionic strength compared to adsorption, making it a more robust method for strontium removal in various water chemistries. kns.org Research has also explored the use of miniature Y-jet mixers to control the co-precipitation of strontium carbonate, where additives like EDTA can influence the morphology of the resulting particles by forming coordination compounds with strontium ions, thereby affecting the supersaturation level and nucleation rate. ccspublishing.org.cn

Electrochemical Properties and Reducibility

The electrochemical behavior of strontium chloride is particularly evident in its molten state, where it can be decomposed through electrolysis. Its solid-state properties are characterized by its ionic conductivity.

Electrolytic Decomposition Pathways

When molten, strontium chloride conducts electricity due to the mobility of its constituent ions, Sr²⁺ and Cl⁻. brainly.com The electrolysis of molten strontium chloride results in the formation of strontium metal at the cathode and chlorine gas at the anode. physicsandmathstutor.comchegg.com

The half-reactions at the electrodes are as follows:

Cathode (Negative Electrode): Sr²⁺ + 2e⁻ → Sr (Reduction) physicsandmathstutor.com

Anode (Positive Electrode): 2Cl⁻ → Cl₂ + 2e⁻ (Oxidation) physicsandmathstutor.com

This process is a key method for the industrial extraction of strontium metal. physicsandmathstutor.com The efficiency of this electrolytic process is influenced by the physicochemical properties of the molten salt electrolyte, such as its electrical conductivity. acs.org

Ion Transport Mechanisms in Solid-State Systems

In its solid state, strontium chloride behaves as an ionic dielectric at low to moderate temperatures. researchgate.net Its electrical conductivity in the solid state is significantly lower than in the molten state because the ions are held in fixed positions within the crystal lattice and are not free to move. brainly.com However, at high temperatures, solid strontium chloride exhibits increased ionic conductivity, which is attributed to the movement of chloride ions through the crystal lattice. researchgate.net

The primary mechanism for ion transport in solid strontium chloride is through Frenkel defects, which involve the displacement of an ion from its normal lattice position to an interstitial site. researchgate.net The conductivity is predominantly due to the mobility of chloride ions. researchgate.net Research has determined the enthalpy for the mobility of chloride ion vacancies to be approximately 0.30 eV and the enthalpy for the formation of an ionic Frenkel defect to be around 2.20 ± 0.11 eV. researchgate.netresearchgate.net The transition to a superionic state, characterized by a significant increase in ionic conductivity, has been observed at high temperatures, close to its melting point. researchgate.net

The following table presents key thermodynamic parameters related to ion transport in solid strontium chloride:

| Parameter | Enthalpy (eV) |

| Chloride Ion Vacancy Mobility | 0.30 |

| Interstitial Chloride Ion Mobility | 0.76 |

| Ionic Frenkel Defect Formation | 2.20 ± 0.11 |

This table summarizes the enthalpies associated with different aspects of ion transport in solid strontium chloride, based on ionic conductivity studies. researchgate.netresearchgate.net

Sorption and Ion-Exchange Mechanisms

Strontium chloride and, more broadly, strontium ions in solution, are significant in the study of sorption and ion-exchange processes, particularly in the context of environmental remediation and materials science. The behavior of Sr²⁺ ions is often studied in comparison to other cations, especially radioactive isotopes like Cesium-137 and Strontium-90, which are fission products of concern. acs.org

The selective removal of cations from aqueous solutions is a critical application of sorption science. Materials are often evaluated for their ability to preferentially adsorb certain ions over others.

Competition with Cesium and other Cations : Studies on various adsorbent materials, such as hydrous titanium dioxide and bentonite (B74815) clays, frequently investigate the competitive sorption between strontium (Sr²⁺) and cesium (Cs⁺) ions from chloride media. akjournals.comrruff.info Research on hydrous titanium dioxide in an acidic pH range indicated a higher affinity for Cs⁺ than for Sr²⁺. akjournals.com Conversely, a layered thiostannate material, FJSM-SnS-4, demonstrated excellent selectivity for Sr²⁺ ions in neutral environments, even in the presence of competing ions like K⁺, Na⁺, Ca²⁺, and Mg²⁺. acs.org

Influence of pH and Concentration : The selectivity of an adsorbent can be strongly dependent on the pH of the solution. At lower pH values, competition from protons (H⁺) can reduce the uptake of metal cations. mdpi.com As pH increases, deprotonation of surface functional groups on adsorbents can create more sites for cation binding, enhancing sorption. mdpi.com Furthermore, at very low concentrations, the selectivity for a more highly charged ion like Sr²⁺ can increase relative to monovalent ions. iaea.org In studies using bentonite, the sorption of Sr(II) showed a clear pH dependence and an inverse relationship with the concentration of dissolved sodium (Na⁺), indicating a direct ion-exchange mechanism. rruff.info

Mechanism of Selectivity : The mechanism for selective sorption is often ion exchange, where cations in the solution swap with exchangeable ions on the adsorbent material. acs.orgrruff.infomdpi.com For instance, the sorption of Sr²⁺ onto bentonite is interpreted as a cation-exchange process involving interlayer cations. rruff.info In advanced materials like amorphous sodium titanates, synthesized via a sol-gel method, high selectivity for strontium is achieved even in the presence of cesium. nih.govrsc.org The mechanism involves the formation of a strontium titanate structure via surface precipitation. nih.govrsc.org

To quantify the efficiency and understand the mechanism of strontium removal by various adsorbents, researchers analyze adsorption isotherms and kinetic models. Strontium chloride is commonly used to prepare the standard strontium solutions for these experiments. researchgate.netresearchgate.netmdpi.com

Adsorption Isotherms : Isotherm models describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature.

The Langmuir model , which assumes monolayer adsorption onto a homogeneous surface, has been found to describe Sr²⁺ adsorption well on various materials, including graphene oxide, sugarcane biochar, and zeolitic materials synthesized from volcanic rock. researchgate.netmdpi.comeeer.org

The Freundlich model , an empirical model for heterogeneous surfaces, was found to better fit the sorption data of Sr²⁺ on hydrous titanium dioxide. akjournals.com

The Dubinin-Radushkevich (D-R) isotherm has also been applied, particularly to determine if the adsorption process is controlled by ion exchange or physical forces. researchgate.neteeer.org

Adsorption Kinetics : Kinetic models are used to investigate the rate of the adsorption process and identify the rate-controlling steps.

The pseudo-second-order model is predominantly reported to provide the best fit for the kinetic data of Sr²⁺ adsorption on a wide range of adsorbents, including sugarcane biochar, graphene oxide, zeolitic materials, and lithium magnesium boron silicate (B1173343) (LMBS). researchgate.netmdpi.comeeer.orgresearchgate.net This suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons. researchgate.net

The Elovich and intra-particle diffusion models have also been used to further analyze the adsorption mechanism, indicating that while chemisorption is dominant, diffusion processes can also play a role. researchgate.net

Below is a table summarizing research findings on strontium adsorption using various materials.

| Adsorbent Material | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max) | Best Fit Kinetic Model | Reference |

| Graphene Oxide | Langmuir | 131.4 mg/g | Pseudo-second-order | mdpi.com |

| Zeolitic material from volcanic rock | Langmuir | 154.8 mg/g | Pseudo-second-order | eeer.org |

| Sugarcane Biochar | Langmuir | Not specified | Pseudo-second-order | researchgate.net |

| Rice-straw based carbon | Langmuir, D-R | 7.3 x 10⁻² mg/g (D-R) | Pseudo-second-order | researchgate.net |

| Xerogel from TEOS | Langmuir | 17 mg/g | Pseudo-second-order | nsmsi.ir |

| Sodium Titanate | Langmuir | 193.93 mg/g | Pseudo-second-order | nih.govrsc.org |

Chemical Stability in Various Environments

The stability of strontium chloride anhydrous is a key factor in its handling, storage, and application. Its interaction with water and its relative inertness to atmospheric gases are defining characteristics.

Anhydrous strontium chloride is highly hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere. testbook.com This deliquescent property means it will dissolve in the absorbed water if exposed to moist air. alphachem.com.au

When it interacts with water, it does not hydrolyze to form acidic or basic solutions; instead, it forms neutral aqueous solutions. atamanchemicals.comatamanchemicals.comwikipedia.org The primary interaction is the formation of hydrates. Crystallization from a cold aqueous solution yields strontium chloride hexahydrate (SrCl₂·6H₂O). atamanchemicals.comwikipedia.orgchemicalbook.com

The dehydration of the hexahydrate to the anhydrous form occurs in distinct stages upon heating. atamanchemicals.comatamanchemicals.comwikipedia.orgchemicalbook.com This process is reversible, and the anhydrous form will readily rehydrate in the presence of moisture.

The thermal dehydration process is summarized in the table below:

| Temperature | Transformation | Form | Reference |

| > 61 °C (142 °F) | Begins to lose water of crystallization | Strontium Chloride Dihydrate (SrCl₂·2H₂O) | atamanchemicals.comatamanchemicals.comchemicalbook.com |

| 100 °C (212 °F) | Further water loss | Strontium Chloride Monohydrate (SrCl₂·H₂O) | atamanchemicals.comchemicalbook.com |

| 200 °C (392 °F) | Anhydrate begins to form | Anhydrous Strontium Chloride (SrCl₂) | atamanchemicals.com |

| 320 °C (608 °F) | Full dehydration is achieved | Anhydrous Strontium Chloride (SrCl₂) | atamanchemicals.comwikipedia.orgchemicalbook.com |

Unlike strontium metal, which is highly reactive and burns in air to form strontium oxide and strontium nitride, this compound is chemically stable and relatively inert to common atmospheric gases. atamanchemicals.comwebelements.comhamunco.com This stability is an advantage for industrial handling. atamanchemicals.com

Recent theoretical studies based on density functional theory have investigated the chemical inertness of ultra-thin, two-dimensional structures of strontium chloride. iyte.edu.trrsc.org The analysis confirmed that single-layers of SrCl₂ are chemically stable against abundant atmospheric molecules, including nitrogen (N₂), oxygen (O₂), and carbon dioxide (CO₂). iyte.edu.trrsc.org This inertness is attributed to the stability of the ionic bonds between strontium and chlorine within the crystal lattice. While the salt is stable, the study did note that contact with water (H₂O) and carbon dioxide can induce unique electronic features, suggesting potential for sensing applications. iyte.edu.trrsc.org

Academic Research Applications and Advanced Materials Science

Catalysis and Reaction Engineering

In the field of catalysis, strontium chloride anhydrous serves as both a primary catalyst and a crucial co-catalyst or promoter, enhancing the efficiency and selectivity of various chemical reactions.

Strontium chloride has demonstrated its efficacy as a catalyst in specific organic synthesis applications. Notably, its hydrated form, strontium chloride hexahydrate (SrCl₂·6H₂O), has been identified as a mild and efficient catalyst for the conversion of aldehydes and ketones into their corresponding gem-dihydroperoxides. mdpi.comsigmaaldrich.com This reaction, which proceeds by treating the carbonyl compound with aqueous hydrogen peroxide (30%) in acetonitrile, benefits from the catalytic action of strontium chloride, allowing the transformation to occur under neutral conditions at room temperature with good to excellent yields. mdpi.com The use of a readily available and inexpensive catalyst like strontium chloride presents a significant advantage over traditional methods that often require strong acidic media or more complex catalysts. mdpi.com

The table below summarizes the catalytic efficiency of Strontium Chloride Hexahydrate in the synthesis of gem-dihydroperoxide from cyclohexanone under various conditions.

| Catalyst (10 mol%) | Solvent | Reaction Time (h) | Yield (%) |

| SrCl₂·6H₂O | MeCN | 1.5 | 95 |

| SrCl₂·6H₂O | CH₂Cl₂ | 4 | 70 |

| SrCl₂·6H₂O | Et₂O | 5 | 65 |

| SrCl₂·6H₂O | AcOEt | 5 | 60 |

| SbCl₃ | MeCN | 3 | 75 |

| CeO₂ | MeCN | 6 | 60 |

| CrCl₃·6H₂O | MeCN | 6 | 55 |

| KF-Al₂O₃ | MeCN | 24 | 0 |

| Data sourced from a 2010 study on the catalytic conversion of ketones. mdpi.com |

Strontium chloride plays a vital role as a co-catalyst in bimetallic systems, significantly influencing reaction outcomes. A prominent example is its use in modifying the Nieuwland catalyst for the dimerization of acetylene (B1199291) to produce monovinylacetylene, a key intermediate in the production of chloroprene (B89495) rubber. asianpubs.org In this system, strontium chloride is used as a co-catalyst alongside the main catalyst, copper(I) chloride (CuCl), forming a Sr-Cu bimetallic cooperative catalysis system. asianpubs.org Research has shown that under optimal conditions, this modified catalyst can achieve an acetylene conversion of 13% with a high monovinylacetylene selectivity of 94%. asianpubs.org

Another application is in the development of catalysts for acetylene hydrochlorination to produce vinyl chloride monomer. Bimetallic gold-strontium catalysts supported on activated carbon (Au-Sr/AC) have been studied for this non-mercury catalytic process. rsc.org The addition of the strontium(II) additive was found to enhance the catalytic activity and long-term stability of the gold-based catalyst. rsc.org

The table below presents the performance of the Au-Sr/AC catalyst compared to a monometallic gold catalyst.

| Catalyst | Acetylene Conversion (after 20h) | Selectivity for VCM (%) |

| Au/AC | 63.4% | >99% |

| Au₁Sr(II)₁/AC | 87.7% | 99.8% |

| Data sourced from a study on acetylene hydrochlorination catalysts. rsc.org |

The incorporation of strontium into heterogeneous catalysts is a strategy used to improve performance in key industrial processes. The aforementioned Au-Sr/AC catalyst for acetylene hydrochlorination is a clear example of this application. rsc.org In this heterogeneous system, the strontium(II) additive helps to disperse the gold species effectively and inhibits the deposition of carbon on the catalyst's surface. rsc.org Furthermore, it enhances the adsorption of the reactants, acetylene and hydrogen chloride, while preventing the reduction of the active Au³⁺ species, which collectively boosts the catalyst's activity and stability. rsc.org This demonstrates the critical role of strontium compounds, often derived from strontium chloride, in designing robust heterogeneous catalysts for large-scale chemical manufacturing.

Strontium chloride serves as a crucial precursor for synthesizing advanced materials used in renewable energy applications, particularly in the development of photoanodes for water oxidation. wikipedia.org Strontium titanate (SrTiO₃), a perovskite oxide, is a well-known semiconductor material investigated for photocatalytic water splitting. researchgate.netrsc.org Efficient water splitting using UV-light has been achieved with SrTiO₃-based photocatalysts. researchgate.net The synthesis of such advanced materials often involves the use of high-purity strontium precursors, for which strontium chloride is a common starting material. wikipedia.org While not a direct component of the final photoanode in all cases, the availability of high-purity strontium chloride is essential for the research and development of these strontium-containing photocatalytic systems that aim to produce clean hydrogen fuel from water using sunlight. researchgate.net

Environmental Science and Remediation Technologies

In environmental applications, strontium chloride is utilized in specific remediation processes for industrial wastewater, primarily targeting the removal of certain anionic contaminants.

Strontium chloride is an effective chemical precipitant for the removal of sulfate (B86663) ions from industrial wastewater. tandfonline.comchemignition.com Effluents from industries such as pigment manufacturing can contain high concentrations of sulfates, which pose an environmental threat. tandfonline.com By adding strontium chloride to the wastewater, a precipitation reaction occurs, forming strontium sulfate (SrSO₄). wikipedia.orgtandfonline.com

SrCl₂ (aq) + SO₄²⁻ (aq) → SrSO₄ (s) + 2Cl⁻ (aq)